molecular formula C12H18 B037108 1,2,4-Trivinylcyclohexane CAS No. 2855-27-8

1,2,4-Trivinylcyclohexane

Cat. No.: B037108
CAS No.: 2855-27-8
M. Wt: 162.27 g/mol
InChI Key: KTRQRAQRHBLCSQ-UHFFFAOYSA-N
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Description

1,2,4-Trivinylcyclohexane is an organic compound with the molecular formula C12H18. It is a colorless to light yellow liquid that is known for its high reactivity and versatility in various chemical reactions. This compound is primarily used as a monomer in polymerization processes and as a cross-linking agent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trivinylcyclohexane can be synthesized through the isomerization of cyclohexane derivatives. One common method involves the condensation of cyclohexane with vinyl-containing reagents under specific conditions. For instance, the condensation reaction can be carried out in the presence of a catalyst such as palladium on carbon, followed by fine distillation under vacuum to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale isomerization processes. The reaction conditions typically involve elevated temperatures and pressures to ensure high yields and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trivinylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1,2,4-Trivinylcyclohexane exerts its effects involves its ability to undergo polymerization and cross-linking reactions. The vinyl groups in the compound react with various initiators and catalysts, leading to the formation of long polymer chains and cross-linked networks. These reactions enhance the mechanical and chemical properties of the resulting materials .

Comparison with Similar Compounds

  • 1,4-Cyclohexanedimethanol divinyl ether
  • 2,4,6-Triallyloxy-1,3,5-triazine
  • Vinylcyclohexane
  • 1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione
  • Tetraallylsilane
  • 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
  • 1,2,4-Trimethylcyclohexane

Uniqueness: 1,2,4-Trivinylcyclohexane is unique due to its three vinyl groups, which provide high reactivity and versatility in various chemical reactions. This makes it an excellent choice for applications requiring strong and chemically resistant materials .

Properties

IUPAC Name

1,2,4-tris(ethenyl)cyclohexane
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InChI

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2
Source PubChem
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InChI Key

KTRQRAQRHBLCSQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1CCC(C(C1)C=C)C=C
Source PubChem
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID80869516
Record name Cyclohexane, 1,2,4-triethenyl-
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Molecular Weight

162.27 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,4-Trivinylcyclohexane
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CAS No.

2855-27-8
Record name 1,2,4-Trivinylcyclohexane
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Record name Cyclohexane, 1,2,4-triethenyl-
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Record name Cyclohexane-1,2,4-triyltris(ethylene)
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Record name 1,2,4-TRIVINYLCYCLOHEXANE
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Customer
Q & A

Q1: What are the primary applications of 1,2,4-Trivinylcyclohexane?

A1: this compound is primarily used as a monomer in the production of polymers. One significant application is in the tire industry, where its hydrosilylation product contributes to the development of low rolling resistance tires. [] Additionally, it serves as a building block for various materials, including hybrid monolithic columns for reversed-phase liquid chromatography [, ] and mesoporous iron silicate catalysts. []

Q2: How does the stereochemistry of this compound influence its reactivity?

A2: The stereochemistry of this compound plays a crucial role in its thermal isomerization reactions. For example, trans-5,6-divinyl-cis-cyclooctene can be formed through a ring contraction reaction from specific isomers of 1,5,9-cyclododecatrienes at elevated temperatures. This reaction is highly stereoselective, with the trans-isomer of this compound yielding trans-1, trans-5, cis-9-cyclododecatriene and the cis-isomer yielding trans-1, cis-5,cis-9-cyclododecatriene. [] This selectivity suggests a Cope rearrangement mechanism involving specific four-centered overlap in the transition state. []

Q3: Are there any known catalytic applications of this compound derivatives?

A3: Yes, incorporating this compound into mesoporous iron silicate frameworks leads to materials with catalytic activity. These materials, designated as HMFeS, have demonstrated excellent catalytic activity in Friedel-Crafts alkylation and benzoylation reactions. [] Their high surface area and large pore size contribute to their efficacy in these reactions.

Q4: Can this compound be polymerized, and if so, what are the properties of the resulting polymers?

A4: this compound can be polymerized via thiol-ene click reactions, producing unique materials. For instance, reacting it with pentaerythriol tetra(3-mercaptopropionate) under UV irradiation yields a porous organic monolith with high column efficiency, suitable for rapid separations in capillary liquid chromatography. [] Additionally, networks formed by reacting this compound with an alkene-functionalized dimer of 9-anthracenemethanol exhibit intriguing thermo-degradable and photo-reversible properties. []

Q5: What factors influence the stability of plasma-polymerized coatings derived from this compound?

A5: The stability of plasma-polymerized coatings incorporating this compound is affected by factors like the plasma input power during deposition and the pH of the aqueous environment they are exposed to. [] Studies show that higher plasma power can lead to more stable coatings. Additionally, these coatings exhibit varying degrees of degradation in different pH conditions, with alkaline environments causing the most significant damage. []

Q6: Are there specific advantages to using this compound in the synthesis of monolithic columns for chromatography?

A6: Yes, this compound offers advantages in monolithic column synthesis for chromatography due to its ability to participate in thiol-ene click polymerization. This reaction enables the rapid and efficient creation of highly crosslinked polymer networks within a confined space, leading to monolithic structures with desirable properties like high permeability and mechanical stability. [, ]

Q7: Are there any studies on optimizing the isomeric composition of this compound for specific applications?

A7: Yes, research has explored methods to control the isomeric composition of this compound. By carefully tuning the reaction conditions of 1,5,9-triene thermal isomerization, it's possible to enrich specific geometric isomers. This control over isomeric composition allows tailoring the properties of this compound for targeted applications. []

Q8: How does this compound compare to other monomers used in similar applications?

A8: While direct comparisons to other monomers aren't explicitly provided in the provided research, the unique properties of this compound, such as its three vinyl groups and specific reactivity in thiol-ene click reactions, make it suitable for applications where other monomers might be less effective. Further research comparing this compound to alternatives would provide a more comprehensive understanding of its advantages and disadvantages. [, , ]

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